1-(3-Chloropropyl)-2-ethyl-6-iodobenzene
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Overview
Description
1-(3-Chloropropyl)-2-ethyl-6-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a chloropropyl group, an ethyl group, and an iodine atom attached to a benzene ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-ethyl-6-iodobenzene typically involves the halogenation of an appropriate benzene derivative. One common method is the Friedel-Crafts alkylation reaction, where a benzene ring is alkylated using a chloropropyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform.
Another synthetic route involves the iodination of a pre-formed chloropropyl-ethylbenzene derivative. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation, recrystallization, and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-2-ethyl-6-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles such as hydroxide ions (OH-), amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the halogenated groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of dehalogenated hydrocarbons.
Scientific Research Applications
1-(3-Chloropropyl)-2-ethyl-6-iodobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of bioactive compounds and drug candidates.
Medicine: Explored for its potential therapeutic applications. Derivatives of this compound may exhibit pharmacological activities and can be used in drug discovery and development.
Industry: Utilized in the production of polymers, resins, and other materials. Its halogenated structure imparts specific properties such as flame retardancy and chemical resistance.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-ethyl-6-iodobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance the compound’s ability to form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition or modulation of biological processes. The exact molecular targets and pathways involved vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: Similar in structure but contains additional methoxy groups and a pyrylium ring.
Tris(chloropropyl) phosphate (TCPP): An organophosphate ester with multiple chloropropyl groups, used as a flame retardant.
1-(3-Chlorophenyl)piperazine: Contains a chlorophenyl group and a piperazine ring, used in pharmaceutical research.
Uniqueness
1-(3-Chloropropyl)-2-ethyl-6-iodobenzene is unique due to the combination of its chloropropyl, ethyl, and iodine substituents on a benzene ring. This specific arrangement imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H14ClI |
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Molecular Weight |
308.58 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1-ethyl-3-iodobenzene |
InChI |
InChI=1S/C11H14ClI/c1-2-9-5-3-7-11(13)10(9)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
RIKHIPUBHSKSQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)I)CCCCl |
Origin of Product |
United States |
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